REACTION_CXSMILES
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S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:11]=[C:10]([CH3:12])[NH:9][C:8]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].C(O[C:22]([CH3:25])([CH3:24])[CH3:23])(=O)C>C(O)(=O)C>[CH3:6][C:7]1[C:11]([C:22]([CH3:25])([CH3:24])[CH3:23])=[C:10]([CH3:12])[NH:9][C:8]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]
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Name
|
|
Quantity
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1.2 mL
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Type
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reactant
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Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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CC1=C(NC(=C1)C)C(=O)OCC
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Name
|
|
Quantity
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3.5 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)(C)C
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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combinedwith sodium carbonate (8 g) in ice water (100 ml) to bring about the precipitation of ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g as a colorless solid, mp 108°-110° C. (lit. 107°-109° C.), 3.1 g (47%)
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Name
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Ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate
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Type
|
|
Smiles
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CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |